Androstane-3,17-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Androstane-3,17-dione can be synthesized through various chemical and biotechnological methods. One common method involves the biotransformation of phytosterols using engineered Mycobacterium strains. These strains convert phytosterols into this compound through a series of enzymatic reactions . The reaction conditions typically involve the use of specific enzymes such as 5α-reductase and glucose-6-phosphate dehydrogenase .
Industrial Production Methods: In industrial settings, this compound is primarily produced through chemical synthesis. The process involves the use of chemical reagents and catalysts to convert precursor molecules into the desired compound . The biotechnological production method mentioned earlier is also gaining traction due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Androstane-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other steroidal compounds.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of this compound .
Scientific Research Applications
Androstane-3,17-dione has numerous applications in scientific research:
Mechanism of Action
Androstane-3,17-dione exerts its effects by acting as a precursor in the biosynthesis of androgens and estrogens. It is converted into testosterone and estradiol through enzymatic reactions involving 17β-hydroxysteroid dehydrogenase and aromatase . The compound also interacts with androgen receptors, influencing the expression of genes involved in the development of male characteristics and other physiological processes .
Comparison with Similar Compounds
Androstenedione: A precursor to both testosterone and estrone, similar to androstane-3,17-dione.
Dihydrotestosterone: A potent androgen derived from testosterone, with a similar structure to this compound.
Dehydroepiandrosterone: Another androgen precursor that shares metabolic pathways with this compound.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of both androgens and estrogens. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of steroidal drugs .
Properties
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-RNQTWYFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880244 | |
Record name | Androstane-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5982-99-0 | |
Record name | Androstane-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5982-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstane-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstane-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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